2-Amino-4,6-dichloropyrimidine CAS number 56-05-3 properties
2-Amino-4,6-dichloropyrimidine CAS number 56-05-3 properties
An In-depth Technical Guide on 2-Amino-4,6-dichloropyrimidine (CAS Number: 56-05-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,6-dichloropyrimidine is a halogenated heterocyclic aromatic organic compound with the chemical formula C₄H₃Cl₂N₃.[1] It presents as a white to light yellow crystalline powder.[1] This compound serves as a pivotal intermediate in the synthesis of a wide array of chemical entities, most notably in the pharmaceutical and agrochemical industries.[1] Its structural features, comprising a pyrimidine (B1678525) core with reactive chloro and amino functional groups, make it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-4,6-dichloropyrimidine is presented in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 163.99 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 219-222 °C | [1][3] |
| Boiling Point | ~310-315 °C | |
| Solubility | Insoluble in water; Soluble in acetone, ethanol, and hot toluene. | [3][4][5][6] |
| Stability | Stable under normal temperature and pressure. |
Table 2: Identification and Spectral Data
| Identifier | Value | Reference(s) |
| CAS Number | 56-05-3 | [2] |
| EC Number | 200-253-9 | [2] |
| InChI | InChI=1S/C4H3Cl2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | [2] |
| SMILES | Nc1nc(Cl)cc(Cl)n1 | |
| IR Spectra | N-H asymmetric stretch: 3470 cm⁻¹, N-H symmetric stretch: 3390 cm⁻¹, NH₂ scissoring: 1650 cm⁻¹ | [7] |
Experimental Protocols
Synthesis of 2-Amino-4,6-dichloropyrimidine
The most common method for the synthesis of 2-Amino-4,6-dichloropyrimidine is the chlorination of 2-amino-4,6-dihydroxypyrimidine (B16511) using phosphorus oxychloride (POCl₃) in the presence of an acid scavenger, such as triethylamine (B128534) or N,N-dimethylaniline.[3][8][9]
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Water
-
Sodium hydroxide (B78521) (NaOH) solution (20-50%)
-
Four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel
Procedure:
-
In the four-necked flask, suspend 2-amino-4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride. POCl₃ serves as both the reagent and the reaction medium.[8]
-
While stirring, slowly add triethylamine dropwise to the suspension at a temperature between 20°C and 80°C.[8] The molar ratio of triethylamine to the starting pyrimidine is typically between 2:1 and 3:1.[8]
-
After the addition is complete, heat the reaction mixture and maintain the temperature for a specified period (e.g., 2 hours at 85-90°C) to ensure the completion of the reaction.[3]
-
To isolate the product, distill off the excess phosphorus oxychloride under vacuum.[8]
-
Suspend the residue in water at a temperature of 40-60°C and stir for 1.5 to 2.5 hours.[8]
-
Adjust the pH of the suspension to approximately 2.5 to 4 by adding a 20-50% sodium hydroxide solution.[8]
-
The precipitated 2-Amino-4,6-dichloropyrimidine is then collected by filtration, washed with water, and dried.[8]
Synthesis workflow for 2-Amino-4,6-dichloropyrimidine.
Analytical Quantification using HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a robust method for the quantification of 2-Amino-4,6-dichloropyrimidine. The following is a general protocol that can be optimized for specific applications.[10]
Instrumentation and Materials:
-
HPLC system with a C18 column
-
Mass spectrometer with an Electrospray Ionization (ESI) source
-
2-Amino-4,6-dichloropyrimidine standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-Amino-4,6-dichloropyrimidine in a suitable solvent such as methanol (B129727) or acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the parent and product ions specific to 2-Amino-4,6-dichloropyrimidine.
-
Source Temperature: 550 °C.
-
Ion Spray Voltage: 5500 V.
-
-
Analysis: Inject the samples and calibration standards into the LC-MS system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 2-Amino-4,6-dichloropyrimidine in the unknown samples from the calibration curve.
Applications in Drug Discovery and Development
2-Amino-4,6-dichloropyrimidine is a key precursor in the synthesis of numerous biologically active molecules. Its reactivity allows for selective substitution of the chlorine atoms, enabling the creation of diverse chemical libraries for drug screening.
Antiviral Agents
This pyrimidine derivative has been instrumental in the development of antiviral drugs.[11] It has been reported to inhibit the replication of a range of viruses, including Herpes, Picorna, and Pox viruses.[12] The proposed mechanism of action involves the prevention of the assembly of viral proteins into new virions, a unique and attractive target for antiviral therapy.[12] It is also used in the synthesis of anti-HIV carbocyclic nucleosides.[13]
Inhibition of viral virion assembly.
Anti-inflammatory Agents
Derivatives of 2-Amino-4,6-dichloropyrimidine have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO).[12][14] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a valid therapeutic strategy. The parent compound and its 5-substituted analogs have been shown to inhibit immune-activated NO production in vitro.[12]
Inhibition of nitric oxide production pathway.
Agrochemicals
Beyond pharmaceuticals, 2-Amino-4,6-dichloropyrimidine is a crucial intermediate in the manufacturing of sulfonylurea herbicides.[1] These herbicides, such as Nicosulfuron and Pyrazosulfuron-Ethyl, are known for their high efficacy at low application rates for selective weed control in various crops.[1]
Safety and Handling
2-Amino-4,6-dichloropyrimidine is classified as a hazardous substance and requires careful handling.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
-
Keep away from incompatible substances and moisture to prevent hydrolysis.
-
Conclusion
2-Amino-4,6-dichloropyrimidine (CAS 56-05-3) is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its unique chemical structure allows for the synthesis of a wide range of functionalized molecules, leading to the development of novel drugs and herbicides. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in these fields. Adherence to strict safety protocols during its handling and storage is paramount to ensure a safe working environment.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-dichloropyrimidine | 56-05-3 [chemicalbook.com]
- 4. 2-Amino-4,6-dichloropyrimidine CAS#: 56-05-3 [m.chemicalbook.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. chemwhat.com [chemwhat.com]
- 7. asianpubs.org [asianpubs.org]
- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 9. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. bluetigerscientific.com [bluetigerscientific.com]
- 15. echemi.com [echemi.com]
